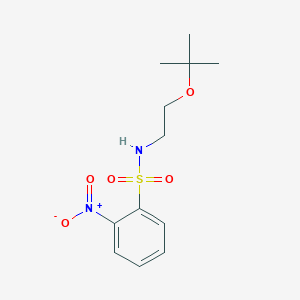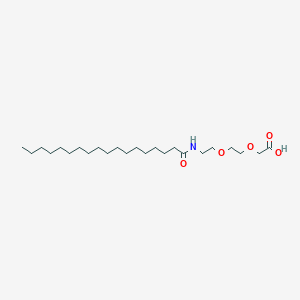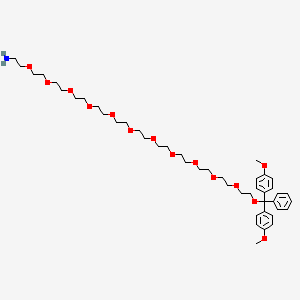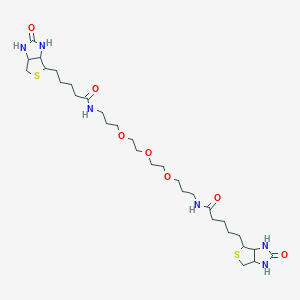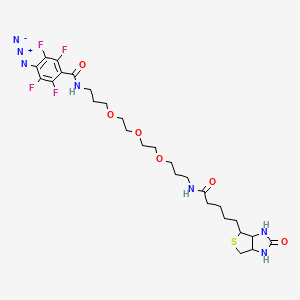
Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound combines the affinity of biotin for avidin, the flexibility and hydrophilicity of the triethylene glycol linker, and the reactivity of the azide group for selective bioconjugation through click chemistry . It is commonly used in applications such as protein labeling, immunoassays, and the construction of bioactive surfaces .
Méthodes De Préparation
The synthesis of Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) involves several steps. The process typically starts with the activation of biotin, followed by the introduction of the triethylene glycol linker. The azide group is then incorporated through a substitution reaction with a suitable azide source. The final step involves the coupling of the tetrafluorobenzamide moiety to the azide-functionalized intermediate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation . Major products formed from these reactions include triazoles, amines, and nitrenes .
Applications De Recherche Scientifique
Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) has a wide range of scientific research applications:
Chemistry: Used as a photo-cross linker in studies involving estrogen receptors and for direct surface coating of carbon and organic-based polymers.
Biology: Utilized in protein labeling and immunoassays due to its biotin moiety, which has a high affinity for avidin.
Medicine: Employed in the construction of bioactive surfaces for drug delivery systems and diagnostic assays.
Industry: Applied in the development of bioactive coatings and materials for various industrial applications.
Mécanisme D'action
The mechanism of action of Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) involves the selective bioconjugation of the azide group through click chemistry. The azide group reacts with alkyne-functionalized molecules in the presence of a copper(I) catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for applications in bioconjugation and surface modification . The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the immobilization and detection of biotinylated molecules .
Comparaison Avec Des Composés Similaires
Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) is unique due to its combination of biotin, triethylene glycol, and azide functionalities. Similar compounds include:
Biotin-polyethylene glycol-(p-azido-tetrafluorobenzamide): Similar structure but with a polyethylene glycol linker instead of triethylene glycol.
Biotin-triethylenglycol-(p-azido-benzamide): Similar structure but without the tetrafluoro substitution on the benzamide moiety.
Biotin-triethylenglycol-(p-azido-fluorobenzamide): Similar structure but with fewer fluorine substitutions on the benzamide moiety.
These similar compounds share some properties with Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) but differ in their specific applications and reactivity due to variations in their chemical structures .
Propriétés
IUPAC Name |
4-azido-2,3,5,6-tetrafluoro-N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37F4N7O6S/c28-20-19(21(29)23(31)25(22(20)30)37-38-32)26(40)34-8-4-10-43-12-14-44-13-11-42-9-3-7-33-18(39)6-2-1-5-17-24-16(15-45-17)35-27(41)36-24/h16-17,24H,1-15H2,(H,33,39)(H,34,40)(H2,35,36,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQODKUWTHCHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37F4N7O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
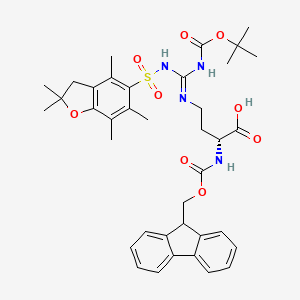
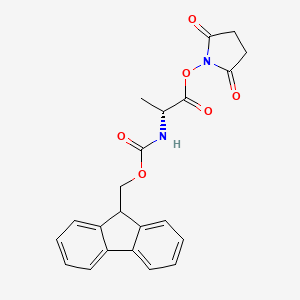
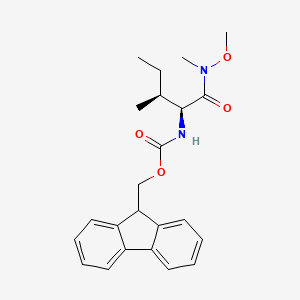
![tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate](/img/structure/B6362988.png)
